(5-Chloro-2-methoxyphenyl)(3,5-difluorophenyl)methanone
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Overview
Description
(5-Chloro-2-methoxyphenyl)(3,5-difluorophenyl)methanone: is an organic compound with the molecular formula C14H9ClF2O2 This compound is characterized by the presence of a methanone group bonded to a 5-chloro-2-methoxyphenyl ring and a 3,5-difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxyphenyl)(3,5-difluorophenyl)methanone can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxyphenyl)(3,5-difluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(5-Chloro-2-methoxyphenyl)(3,5-difluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxyphenyl)(3,5-difluorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2-methoxyphenyl)-3-(2,5-difluorophenyl)urea
- (3-Chloro-4,5-dimethoxyphenyl)(2,3-difluorophenyl)methanone
- 5-Chloro-2,3-difluoropyridine
Uniqueness
(5-Chloro-2-methoxyphenyl)(3,5-difluorophenyl)methanone is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H9ClF2O2 |
---|---|
Molecular Weight |
282.67 g/mol |
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3,5-difluorophenyl)methanone |
InChI |
InChI=1S/C14H9ClF2O2/c1-19-13-3-2-9(15)6-12(13)14(18)8-4-10(16)7-11(17)5-8/h2-7H,1H3 |
InChI Key |
NILTWSDFGPHFMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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